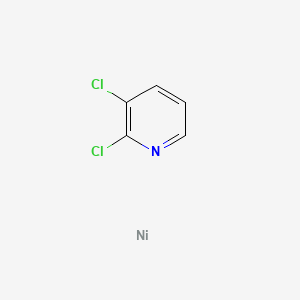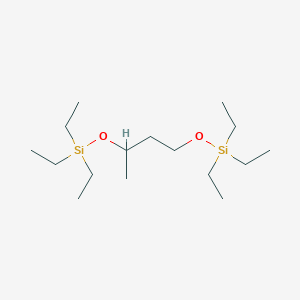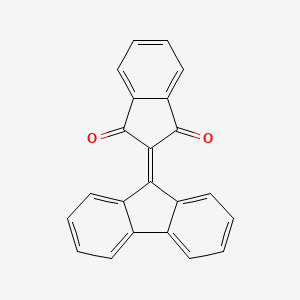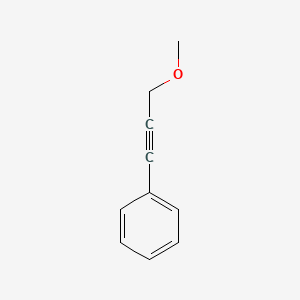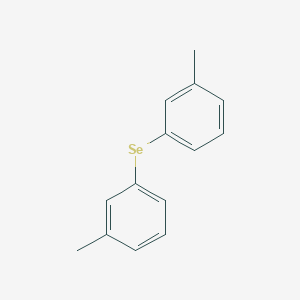
1-Methyl-3-(3-methylphenyl)selanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylphenyl)selanylbenzene is an organic compound with the molecular formula C₁₄H₁₄Se It is a derivative of selenobenzene, where the selenium atom is bonded to a benzene ring substituted with a methyl group at the 1-position and a 3-methylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-methylphenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylboronic acid with 1-methyl-3-iodobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions . Another method involves the reaction of 3-methylphenylmagnesium bromide with 1-methyl-3-chloroselenobenzene under Grignard reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-methylphenyl)selanylbenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form selenide derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)selanylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)selanylbenzene involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, potentially leading to therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
1-Methyl-3-(3-methylphenyl)selanylbenzene can be compared with other selenium-containing compounds such as:
Diphenyl diselenide: Similar antioxidant properties but different structural features.
Selenocysteine: An amino acid with selenium, involved in protein synthesis and antioxidant defense.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
22077-57-2 |
|---|---|
Molecular Formula |
C14H14Se |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
RUGKJOXEVZASTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Se]C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


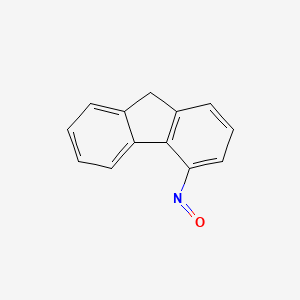
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
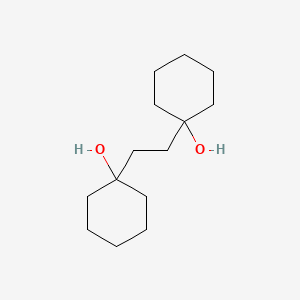
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
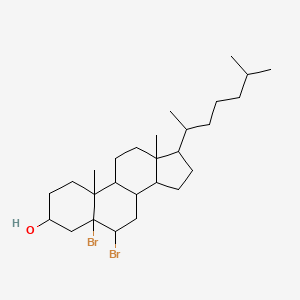
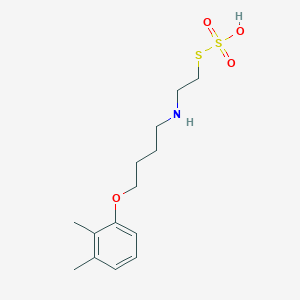
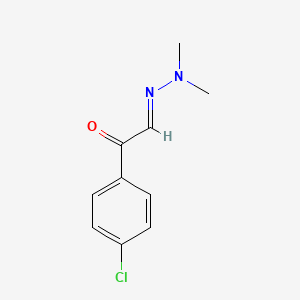
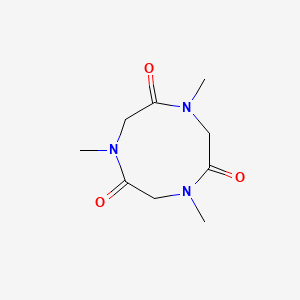
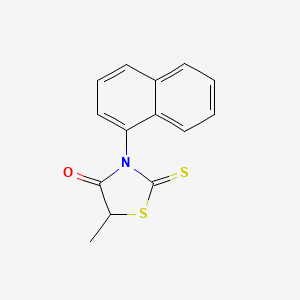
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
